molecular formula C14H13ClN2O2S2 B5539625 3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide

3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide

Cat. No. B5539625
M. Wt: 340.9 g/mol
InChI Key: ZESOXEGVZGEEKT-LZYBPNLTSA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the treatment of specific aldehydes with substituted benzohydrazides. For example, the synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides was achieved by reacting 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides, characterized using IR and 1H NMR spectroscopy (Shaikh, 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives reveals significant features such as conformation and hydrogen bonding. For instance, the molecule of a benzohydrazide derivative, C15H14N2O4, exhibits a trans conformation with respect to the C=N double bond, with the dihedral angle between the benzene rings being significant. This configuration facilitates specific hydrogen bonds within the crystal structure, contributing to its stability (Fun, Horkaew, & Chantrapromma, 2011).

Chemical Reactions and Properties

Benzohydrazide derivatives are known for their reactivity and ability to undergo various chemical reactions, contributing to their broad range of applications. Their chemical properties, such as the ability to form stable hydrazone bonds through condensation reactions, are pivotal in synthesizing more complex molecules. These compounds' reactivity is further highlighted by their potential in forming couplings using the azomethine group's active hydrogen component (Shaikh, 2013).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as crystallinity and solvate formation, are crucial for their application. For example, the synthesis and characterization of a benzohydrazide compound, C15H13BrN2O2·CH3OH, show how these compounds form stable crystals, which are essential for their use in various chemical applications. The crystal structure is determined by factors like hydrogen bonding, which in turn affects the compound's solubility and stability (Guo-Biao Cao, 2009).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives, including their antimicrobial activities, have been a focus of research. These compounds exhibit significant activity against various bacterial strains, highlighting their potential in medicinal chemistry. Their chemical structure, particularly the presence of functional groups like methoxy or chloro substituents, plays a crucial role in their biological activity (Hu, Xue, Zhao, & Yang, 2015).

Scientific Research Applications

Synthesis and Biological Activities

Benzohydrazide derivatives are notable for their synthesis through the reaction of certain aldehydes with substituted benzohydrazides. These compounds are characterized by spectroscopic methods and are known for their diverse biological activities. For instance, benzohydrazide derivatives have been evaluated for their antimicrobial properties, showcasing effectiveness against various strains of bacteria and fungi. This suggests potential applications of 3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

3-chloro-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S2/c1-19-14-10(7-12(20-2)21-14)8-16-17-13(18)9-4-3-5-11(15)6-9/h3-8H,1-2H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESOXEGVZGEEKT-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)SC)C=NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(S1)SC)/C=N/NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-{(1E)-[2-methoxy-5-(methylthio)thien-3-yl]methylene}benzohydrazide

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